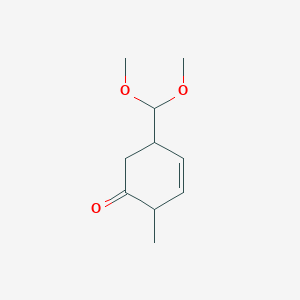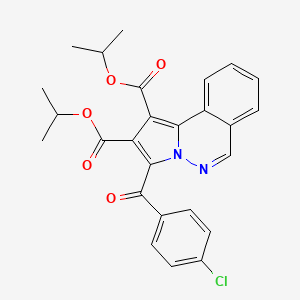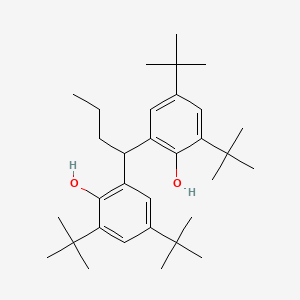
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-3-en-1-one with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired dimethoxymethyl derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of efficient catalysts to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclohexene ring provides a rigid framework that can interact with enzymes and other biological molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a simpler structure.
2-Methylcyclohexanone: Shares the cyclohexane ring but lacks the dimethoxymethyl group.
Cyclohexene: A simpler analog with only the cyclohexene ring.
Uniqueness
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is unique due to the presence of both the dimethoxymethyl group and the cyclohexene ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
84065-69-0 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
5-(dimethoxymethyl)-2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-5,7-8,10H,6H2,1-3H3 |
Clave InChI |
FOOQLCOVVJONLH-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(CC1=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)




![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)







